molecular formula C27H27N3O5 B2682249 Methyl 2-((N-(4-((6,7-dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl)carbamoyl)amino)benzoate CAS No. 1022597-60-9

Methyl 2-((N-(4-((6,7-dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl)carbamoyl)amino)benzoate

Cat. No.: B2682249
CAS No.: 1022597-60-9
M. Wt: 473.529
InChI Key: LKWKMFWDCXTMST-UHFFFAOYSA-N
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Description

Methyl 2-((N-(4-((6,7-dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl)carbamoyl)amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzoate ester linked to a carbamoyl group, which is further connected to a substituted isoquinoline moiety. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((N-(4-((6,7-dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl)carbamoyl)amino)benzoate typically involves multi-step organic synthesis. One common route includes:

    Formation of the Isoquinoline Intermediate: The isoquinoline moiety can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).

    Attachment of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions, often using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

    Coupling with the Benzoate Ester: The final step involves coupling the isoquinoline intermediate with methyl 2-aminobenzoate. This can be achieved through a carbamoylation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, improving reaction conditions (e.g., temperature, solvent choice), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s structure suggests potential interactions with various biological targets, making it a candidate for drug discovery and development. It may exhibit activity against certain enzymes or receptors due to its isoquinoline core.

Medicine

Medicinally, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities. The presence of the isoquinoline moiety is particularly noteworthy, as this structure is found in many bioactive natural products and pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential for chemical modification and functionalization.

Mechanism of Action

The mechanism of action of Methyl 2-((N-(4-((6,7-dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl)carbamoyl)amino)benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The isoquinoline moiety could intercalate with DNA or inhibit enzyme activity, while the carbamoyl group might form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminobenzoate: Shares the benzoate ester structure but lacks the isoquinoline moiety.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains the isoquinoline core but lacks the benzoate ester and carbamoyl group.

    N-(4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl)benzamide: Similar structure but with a benzamide instead of a benzoate ester.

Uniqueness

Methyl 2-((N-(4-((6,7-dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl)carbamoyl)amino)benzoate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties

This compound’s unique structure and properties make it a valuable subject for further research and development in multiple scientific disciplines.

Properties

IUPAC Name

methyl 2-[[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-33-24-15-18-12-13-28-23(21(18)16-25(24)34-2)14-17-8-10-19(11-9-17)29-27(32)30-22-7-5-4-6-20(22)26(31)35-3/h4-11,15-16H,12-14H2,1-3H3,(H2,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWKMFWDCXTMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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